7,7-Dichlorobicyclo[4.1.0]hept-2-ene
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Overview
Description
7,7-Dichlorobicyclo[4.1.0]hept-2-ene is a bicyclic organic compound with the molecular formula C7H8Cl2. It is characterized by the presence of two chlorine atoms attached to the bicyclo[4.1.0]heptane framework. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves the reaction of 1,4-cyclohexadiene with chloroform in the presence of potassium tert-butoxide. The reaction is carried out in pentane at low temperatures (0–5°C) to ensure the formation of the desired product . The mixture is then stirred and the organic phase is separated, dried, and distilled to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichlorobicyclo[4.1.0]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using reagents like phosphorus trichloride and anhydrous aluminum trichloride.
Addition Reactions: The compound can react with dichlorocarbene to form phosphonic dichlorides.
Common Reagents and Conditions
Phosphorus Trichloride and Anhydrous Aluminum Trichloride: Used for substitution reactions under mild conditions.
Potassium tert-Butoxide: Used in the synthesis of the compound from 1,4-cyclohexadiene and chloroform.
Major Products
Phosphonic Dichlorides: Formed from the reaction with phosphorus trichloride and anhydrous aluminum trichloride.
Dialkyl (Cyclohexenyl) Phosphonates: Formed from the addition of dichlorocarbene.
Scientific Research Applications
7,7-Dichlorobicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Chemical Reactions Studies: Serves as a model compound for studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves its reactivity towards various reagents. The chlorine atoms in the compound are highly reactive and can undergo substitution or addition reactions. The molecular targets and pathways involved in these reactions include the formation of phosphonic dichlorides and dialkyl (cyclohexenyl) phosphonates .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: Similar structure but lacks the double bond present in 7,7-Dichlorobicyclo[4.1.0]hept-2-ene.
Benzocyclopropene: Another bicyclic compound with different substituents and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and makes it a valuable compound for various chemical transformations.
Properties
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]hept-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2/c8-7(9)5-3-1-2-4-6(5)7/h1,3,5-6H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHIJVMCJCFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494897 |
Source
|
Record name | 7,7-Dichlorobicyclo[4.1.0]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-51-5 |
Source
|
Record name | 7,7-Dichlorobicyclo[4.1.0]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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